molecular formula C17H18FN5O5 B2591156 ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate CAS No. 941917-63-1

ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate

Cat. No.: B2591156
CAS No.: 941917-63-1
M. Wt: 391.359
InChI Key: GVGURTZNNKVJRL-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of fluorophenyl and acetamido groups would likely have significant effects on the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group, for example, could potentially make the compound more lipophilic, which could affect its solubility and other properties .

Scientific Research Applications

DNA-Drug Interaction Studies

Research into DNA-drug interactions has leveraged compounds like "ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate" to understand the binding mechanisms between drugs and DNA. Surface Plasmon Resonance (SPR) and other methodologies have been utilized to measure these interactions, providing insights into the binding efficacy and mechanisms of action of various pharmaceutical compounds on DNA structures (Bischoff et al., 1998).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including derivatives of "this compound," plays a significant role in developing new therapeutic agents. These synthetic processes often involve complex reactions that yield novel compounds with potential biological activities, offering avenues for the development of new drugs (Mohamed, 2021).

Central Nervous System (CNS) Activity

The exploration of compounds with a structure similar to "this compound" for their central nervous system activity highlights the potential of these substances in treating CNS disorders. Research has focused on evaluating the antinociceptive and serotoninergic activities of N-substituted derivatives, revealing the non-opioid mediated antinociceptive effects of these compounds (Szacon et al., 2015).

Insecticidal Applications

The agricultural sector benefits from research into compounds like "this compound" through the development of novel insecticides. Synthesis and assessment of these compounds against pests such as the cotton leafworm have shown promising results, offering new strategies for pest management and crop protection (Fadda et al., 2017).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative properties of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives related to "this compound" have been studied for their potential therapeutic applications. These compounds have shown significant inhibitory effects on cancer cell growth and microbial activity, indicating their potential in cancer therapy and infection control (Fahim et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential medicinal uses, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future research directions for this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name

ethyl 2-[[2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O5/c1-2-28-14(25)9-19-13(24)10-23-16(27)15(26)22-8-7-21(17(22)20-23)12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGURTZNNKVJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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